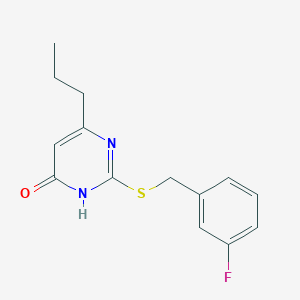

2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one

Description

2-((3-Fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 3-fluorobenzylthio substituent at position 2 and a propyl group at position 6 of the pyrimidin-4(3H)-one core. The fluorine atom on the benzyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors. Its molecular formula is inferred as C₁₄H₁₄FN₂OS, with a molecular weight of 293.34 g/mol.

Properties

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2OS/c1-2-4-12-8-13(18)17-14(16-12)19-9-10-5-3-6-11(15)7-10/h3,5-8H,2,4,9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXWSUBERQNVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride, 6-propylpyrimidin-4(3H)-one, and a thiol reagent.

Formation of Thioether Linkage: The 3-fluorobenzyl chloride is reacted with a thiol reagent under basic conditions to form the 3-fluorobenzyl thioether intermediate.

Coupling Reaction: The intermediate is then coupled with 6-propylpyrimidin-4(3H)-one using a suitable coupling agent, such as a carbodiimide or a phosphonium salt, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: De-fluorinated or modified pyrimidine derivatives

Substitution: Benzyl derivatives with different functional groups

Scientific Research Applications

2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders.

Biological Studies: The compound is employed in studying the biological pathways and mechanisms of action of pyrimidine derivatives.

Chemical Biology: It serves as a tool compound for probing the interactions of pyrimidine derivatives with biological macromolecules.

Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to the target, while the thioether linkage and pyrimidine ring contribute to its overall stability and bioactivity. The compound may inhibit or activate certain biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, synthetic, and functional properties of 2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one with analogous pyrimidinone and related heterocyclic derivatives.

Table 1: Comparative Analysis of Pyrimidinone Derivatives

Key Comparative Insights:

Melting Points: Compounds with polar groups (e.g., 5b’s dihydroxy phenyl) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas bulky alkyl substituents (e.g., cyclohexylmethyl in I-23) reduce crystallinity .

Synthetic Efficiency :

- Green Synthesis : The laccase-catalyzed method for 5b achieved an 82% yield, outperforming traditional alkylation (13g: 21.6%) or SNAr routes (8c) .

- Yield Trends : Chlorophenyl-pyrazole derivatives (e.g., I-23) show higher yields (86%), likely due to stabilized intermediates during alkylation .

Biological Activity: Enzyme Inhibition: Fluorinated benzylthio derivatives (target compound, 13g) are linked to ALDH1A subfamily inhibition, a target in cancer stem cell therapy .

In contrast, methylthio analogs () lack explicit hazard data but offer simpler metabolic pathways .

Biological Activity

2-((3-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a fluorobenzyl group attached to a thioether linkage and a pyrimidine ring, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Fluorobenzyl Group: Enhances lipophilicity and binding affinity.

- Thioether Linkage: Influences the compound's reactivity and stability.

- Pyrimidine Ring: A core structure known for various biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The fluorobenzyl group increases binding affinity, while the thioether linkage contributes to its overall stability. The compound may modulate various biological pathways, leading to potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Initial studies suggest that it can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Effects: Similar pyrimidine derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), critical in inflammatory responses. The IC50 values for these compounds indicate significant potency against these targets.

- Neuroprotective Properties: The compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes notable compounds and their respective biological activities:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 2-((4-fluorobenzyl)thio)-6-propylpyrimidin-4(3H)-one | Structure | Anticancer activity |

| 2-(benzylthio)-6-methylpyrimidin-4(3H)-one | Structure | Anticonvulsant activity |

| 4-(methylthio)-6-propylpyrimidin-5(4H)-one | Structure | Anti-inflammatory effects |

Case Studies

- Anticancer Research: A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with the compound showing higher efficacy against breast cancer cells compared to others.

- Inflammation Models: In vivo studies using animal models demonstrated that the compound significantly reduced inflammation markers in response to induced inflammation, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.